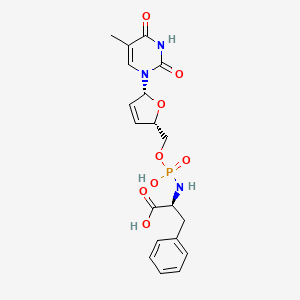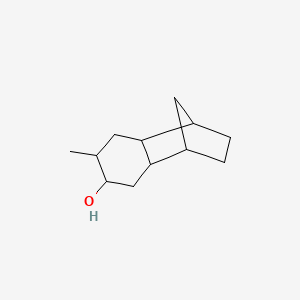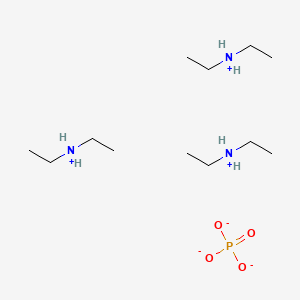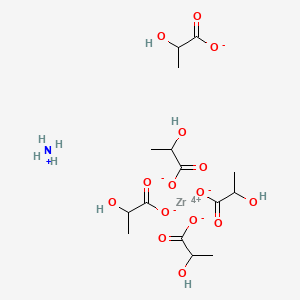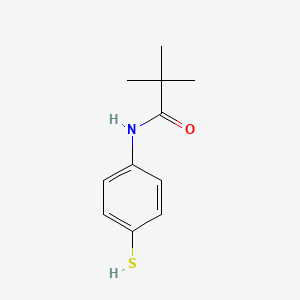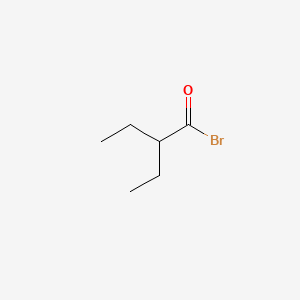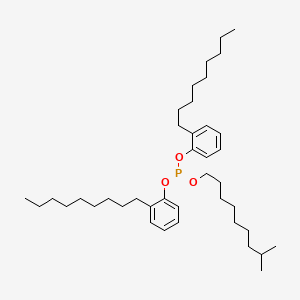
Diheptadecyl adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diheptadecyl adipate is an organic compound with the molecular formula C40H78O4. It is an ester derived from adipic acid and heptadecanol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of materials, particularly in the production of polymers and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diheptadecyl adipate is typically synthesized through an esterification reaction between adipic acid and heptadecanol. The reaction involves heating adipic acid and heptadecanol in the presence of a catalyst, such as sulfuric acid or a solid superacid resin, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The choice of catalyst and reaction conditions is optimized to minimize side reactions and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Diheptadecyl adipate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of adipic acid and heptadecanol. Transesterification involves the exchange of the alkoxy group of the ester with another alcohol, facilitated by an acid or base catalyst.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Transesterification: Alcohol (e.g., methanol), acid (e.g., sulfuric acid) or base (e.g., sodium methoxide)
Major Products Formed
Hydrolysis: Adipic acid and heptadecanol
Transesterification: New ester and alcohol (e.g., methyl adipate and heptadecanol)
Wissenschaftliche Forschungsanwendungen
Diheptadecyl adipate finds applications in various scientific research fields:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins, enhancing their flexibility and durability.
Biology: Investigated for its biocompatibility and potential use in biomedical applications, such as drug delivery systems.
Medicine: Explored for its potential as a component in pharmaceutical formulations to improve the mechanical properties of drug delivery devices.
Industry: Utilized in the production of biodegradable films and coatings, contributing to the development of sustainable materials.
Wirkmechanismus
The primary mechanism of action of diheptadecyl adipate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility and reduced brittleness of the material. The molecular targets include the polymer chains, and the pathways involved are related to the physical interactions between the plasticizer and the polymer matrix.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisodecyl adipate
- Dioctyl adipate
- Dimethyl adipate
Comparison
Diheptadecyl adipate is unique in its longer alkyl chain length compared to other adipate esters like diisodecyl adipate and dioctyl adipate. This longer chain length contributes to its higher molecular weight and potentially different physical properties, such as melting point and viscosity. Additionally, the specific applications and performance characteristics of this compound may vary based on its unique structural attributes.
Eigenschaften
CAS-Nummer |
26719-27-7 |
|---|---|
Molekularformel |
C40H78O4 |
Molekulargewicht |
623.0 g/mol |
IUPAC-Name |
diheptadecyl hexanedioate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-43-39(41)35-31-32-36-40(42)44-38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI-Schlüssel |
YKRHAKBRUIVEOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



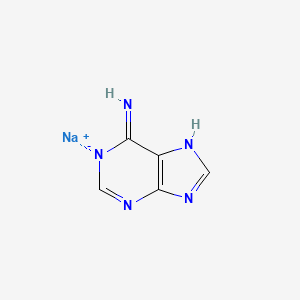
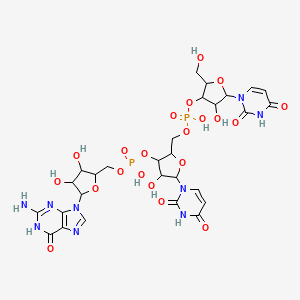
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)

